1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
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Overview
Description
1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, an oxan-4-yl group, and a pyrazol-4-yl group, all connected through a urea linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves the reaction of 2-chloroaniline with oxan-4-yl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and resulting in antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-3-yl]urea
- 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-5-yl]urea
- 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-2-yl]urea
Uniqueness
1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea stands out due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the oxan-4-yl group also imparts unique properties to the compound, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c16-13-3-1-2-4-14(13)19-15(21)18-11-9-17-20(10-11)12-5-7-22-8-6-12/h1-4,9-10,12H,5-8H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALWXAWFYNQWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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